Cobaltous bromide

Descripción

Propiedades

Número CAS |

7789-43-7 |

|---|---|

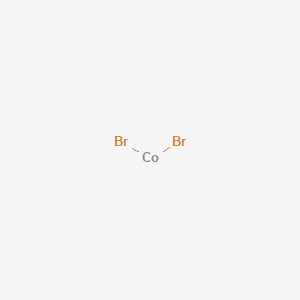

Fórmula molecular |

Br2Co |

Peso molecular |

218.74 g/mol |

Nombre IUPAC |

cobalt(2+);dibromide |

InChI |

InChI=1S/2BrH.Co/h2*1H;/q;;+2/p-2 |

Clave InChI |

BZRRQSJJPUGBAA-UHFFFAOYSA-L |

SMILES |

[Co](Br)Br |

SMILES canónico |

[Co+2].[Br-].[Br-] |

Punto de ebullición |

Loses 4 H2O at 212° F. and all H2O at 266° F. (USCG, 1999) |

Color/Form |

Bright green solid or lustrous green crystalline leaflets Green hexagonal crystals; hygroscopic |

Densidad |

4.909 at 77 °F (USCG, 1999) 4.909 at 25 °C/4 °C |

Punto de inflamación |

Not Applicable. Not flammable. (USCG, 1999) |

melting_point |

1252.4 °F For anhydrate; 117.5° F for hexahydrate. (USCG, 1999) 678 °C under HBr and molecular nitrogen |

Otros números CAS |

7789-43-7 12789-07-0 |

Descripción física |

Cobaltous bromide is a red violet crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in the production of other chemicals. Liquid |

Pictogramas |

Irritant; Health Hazard |

Vida útil |

Stable under recommended storage conditions. Hygroscopic, forms hexahydrate in air. |

Solubilidad |

Readily soluble in water 112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C 66.7 g/100 mL water at 59 °C; 68.1 g/100 cc water at 97 °C; 77.1 g/100 cc of ethanol at 20 °C; 58.6 g/100 cc of methanol at 30 °C 126.754 lb/100 lb water at 70 °F Readily soluble in methanol, ethanol, acetone and methyl acetate |

Sinónimos |

cobalt bromide hexahydrate cobalt dibromide tetraaquacobalt(II) bromide dihydrate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Cobaltous Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the synthesis of anhydrous cobaltous bromide (CoBr₂). It is designed to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and safety information to effectively produce high-purity anhydrous CoBr₂ for a variety of applications, including its use as a catalyst in organic synthesis and as a precursor for other cobalt compounds.

Physicochemical Properties of this compound

Anhydrous this compound is a green, hygroscopic crystalline solid. It is soluble in water, ethanol, acetone, and methyl acetate.[1][2] In the presence of moisture, it readily forms the red-purple hexahydrate (CoBr₂·6H₂O).[3] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | CoBr₂ | [2] |

| Molecular Weight | 218.74 g/mol | [2] |

| Appearance | Green crystalline powder/leaflets | [3] |

| Melting Point | 678 °C | [1] |

| Density | 4.909 g/cm³ | |

| Solubility in Water | 66.7 g/100 mL (59 °C), 68.1 g/100 mL (97 °C) | [2] |

| Solubility in Ethanol | 77.1 g/100 mL (20 °C) | [2] |

| Solubility in Methanol | 58.6 g/100 mL (30 °C) | [2] |

Synthesis Methodologies

There are three primary methods for the synthesis of anhydrous this compound, each with distinct advantages and considerations.

-

Direct Reaction of Cobalt and Bromine: This method involves the direct combination of elemental cobalt with bromine vapor at elevated temperatures. It is a direct and potentially high-yield route to the anhydrous product.

-

Reaction of Cobalt Precursors with Hydrobromic Acid: This aqueous route utilizes readily available cobalt salts, such as cobalt(II) carbonate (CoCO₃) or cobalt(II) hydroxide (Co(OH)₂), which are reacted with hydrobromic acid (HBr). The resulting hydrated cobalt(II) bromide is then dehydrated to yield the anhydrous form.

-

Dehydration of Cobalt(II) Bromide Hexahydrate: Commercially available cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) can be dehydrated by thermal treatment to produce the anhydrous salt. This is a straightforward method if the hydrated form is readily accessible.

Comparative Data of Synthesis Methods

The choice of synthesis method can be guided by factors such as available starting materials, desired purity, and scale of the reaction. The following table provides a comparative summary of the different approaches.

| Synthesis Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |

| Direct Reaction of Cobalt and Bromine | High | High | Direct formation of anhydrous product. | Requires handling of hazardous bromine gas at high temperatures. |

| Reaction of Cobalt Precursors with HBr | >98% | High | Uses common and less hazardous starting materials. | Requires a subsequent dehydration step which can be energy-intensive. |

| Dehydration of CoBr₂·6H₂O | >98% | Quantitative | Simple procedure with a readily available starting material. | The final product can be highly hygroscopic and requires careful handling. |

Experimental Protocols

Method 1: Synthesis from Cobalt and Bromine

This method should be performed in a well-ventilated fume hood with appropriate safety precautions for handling bromine.

Experimental Workflow:

References

In-Depth Technical Guide to the Chemical Properties of Cobalt(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) bromide (CoBr₂), an inorganic compound, is a versatile chemical reagent with significant applications in catalysis and coordination chemistry. This technical guide provides a comprehensive overview of the core chemical and physical properties of cobalt(II) bromide and its hydrated forms. The document details its structural characteristics, solubility, thermal stability, and key reactions. Furthermore, it furnishes detailed experimental protocols for its synthesis and thermal analysis, supported by quantitative data presented in structured tables and logical diagrams to facilitate understanding and application in a research and development setting.

Introduction

Cobalt(II) bromide is a halide of cobalt that exists in several forms, most notably as an anhydrous green solid and as a red-purple hexahydrate.[1] Its hygroscopic nature and the distinct color change upon hydration make it a subject of interest in both educational and research contexts.[1] For drug development professionals and researchers, CoBr₂ is primarily valued as a catalyst in a variety of organic transformations and as a precursor for the synthesis of more complex cobalt-containing coordination compounds and materials.[2][3] This guide aims to consolidate the essential chemical data and experimental methodologies related to cobalt(II) bromide to support its effective use in laboratory and development settings.

Physical and Chemical Properties

Cobalt(II) bromide's properties vary significantly between its anhydrous and hydrated states. The anhydrous form is a bright green crystalline solid, which readily absorbs moisture from the air to form the hexahydrate, appearing as red-purple crystals.[1] This transition is a classic example of the effect of ligand coordination on the d-orbital splitting of the central cobalt ion.

Quantitative Data Summary

The key physical and thermodynamic properties of cobalt(II) bromide are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Cobalt(II) Bromide Forms

| Property | Anhydrous Cobalt(II) Bromide | Cobalt(II) Bromide Hexahydrate |

| Chemical Formula | CoBr₂ | CoBr₂·6H₂O |

| Molar Mass | 218.74 g/mol [1] | 326.83 g/mol [4] |

| Appearance | Bright green crystals[1] | Red-purple crystals[1] |

| Density | 4.909 g/cm³[1] | 2.46 g/cm³[1] |

| Melting Point | 678 °C (1252 °F)[1] | ~47-50 °C[1][2] |

| Crystal Structure | Rhombohedral[1] | Monoclinic |

Table 2: Solubility Data

| Solvent | Anhydrous CoBr₂ Solubility | Hexahydrate CoBr₂ Solubility |

| Water | 66.7 g/100 mL (at 59 °C)[1] | 113.2 g/100 mL (at 20 °C)[1] |

| Ethanol | 77.1 g/100 mL (at 20 °C)[1] | Soluble[2] |

| Methanol | 58.6 g/100 mL (at 30 °C)[1] | Soluble |

| Acetone | Soluble[1] | Soluble |

| Ether | Soluble[1] | - |

| Methyl Acetate | Soluble[1] | - |

Table 3: Thermodynamic Properties (at 298.15 K)

| Property | Anhydrous Cobalt(II) Bromide (solid) |

| Standard Enthalpy of Formation (ΔHᵦ°) | -220.9 kJ/mol[5] |

| Standard Molar Entropy (S°) | 79.5 J/mol·K[5] |

Structure and Reactivity

Crystal and Molecular Structure

The anhydrous form of cobalt(II) bromide adopts a rhombohedral crystal structure.[1] In its hydrated forms, the cobalt ion is coordinated by water molecules. For instance, the tetrahydrate has the molecular formula trans-[CoBr₂(H₂O)₄].[1] The hexahydrate consists of the complex ion [Co(H₂O)₆]²⁺ and bromide anions. The coordination of water ligands to the Co²⁺ ion is responsible for the characteristic red-purple color of the hydrated salt.

Key Reactions

-

Hydration and Dehydration: Anhydrous CoBr₂ is highly hygroscopic and will readily absorb atmospheric water to form the hexahydrate. The dehydration process is reversible and occurs in stages upon heating.

-

Acid-Base Reactions: In aqueous solution, cobalt(II) bromide forms an acidic solution due to the hydrolysis of the aqua ion [Co(H₂O)₆]²⁺. It will react with bases like sodium hydroxide to precipitate cobalt(II) hydroxide.

-

Complex Formation: As a Lewis acid, CoBr₂ reacts with various Lewis bases (ligands) to form a wide range of coordination complexes. For example, it reacts with triphenylphosphine to form complexes that are used as catalysts in organic synthesis.[1]

-

Oxidation: At high temperatures, cobalt(II) bromide reacts with oxygen to form cobalt(II,III) oxide and bromine vapor.[1]

Experimental Protocols

Synthesis of Cobalt(II) Bromide Hexahydrate

This protocol details the synthesis of cobalt(II) bromide hexahydrate from cobalt(II) carbonate and hydrobromic acid. This method is preferred over using cobalt(II) hydroxide for easier handling of the starting material.

Objective: To synthesize crystalline cobalt(II) bromide hexahydrate.

Reaction: CoCO₃(s) + 2HBr(aq) + 5H₂O(l) → CoBr₂·6H₂O(aq) + CO₂(g)

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

48% Hydrobromic acid (HBr)

-

Deionized water

-

Beaker (250 mL)

-

Stirring rod

-

Hot plate

-

Evaporating dish

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of solid cobalt(II) carbonate in small portions to a beaker containing a slight excess of 48% hydrobromic acid. Stir continuously. Effervescence (release of CO₂) will be observed.

-

Continue adding cobalt(II) carbonate until the effervescence ceases, indicating that all the acid has been neutralized. A small amount of unreacted carbonate should remain to ensure complete neutralization of the acid.

-

Gently heat the resulting solution on a hot plate to approximately 50-60 °C to ensure the reaction is complete and to dissolve the product fully.

-

Filter the warm solution to remove any unreacted cobalt(II) carbonate.

-

Transfer the clear, pink-red filtrate to an evaporating dish and gently heat to concentrate the solution. Reduce the volume until the solution is saturated. The point of saturation can be identified by the formation of crystals at the edge of the solution or on a cooled stirring rod dipped into the solution.

-

Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish. Further cooling in an ice bath can promote crystallization.

-

Collect the red-purple crystals of cobalt(II) bromide hexahydrate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid, followed by a wash with a small amount of cold ethanol.

-

Dry the crystals by placing them in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium chloride) until a constant weight is achieved.

Thermal Decomposition Analysis by Thermogravimetry (TGA)

This protocol outlines the procedure for analyzing the thermal decomposition of cobalt(II) bromide hexahydrate using a thermogravimetric analyzer.

Objective: To determine the temperatures of dehydration and decomposition of CoBr₂·6H₂O and to quantify the mass loss at each stage.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Sample pans (e.g., alumina or platinum)

-

Microbalance

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh approximately 5-10 mg of finely ground cobalt(II) bromide hexahydrate into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature to ambient (e.g., 25 °C) and purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Program the TGA to heat the sample from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the distinct steps of mass loss, corresponding to the dehydration and decomposition events. The expected dehydration occurs in two main steps: first to the dihydrate and then to the anhydrous form.[1]

Visualizations of Key Processes

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of cobalt(II) bromide hexahydrate.

Caption: Workflow for the synthesis of Cobalt(II) Bromide Hexahydrate.

Thermal Dehydration Pathway

This diagram illustrates the stepwise dehydration of cobalt(II) bromide hexahydrate upon heating.

Caption: Thermal dehydration pathway of Cobalt(II) Bromide Hexahydrate.[1]

Conclusion

Cobalt(II) bromide is a compound of significant interest due to its catalytic activity and role as a precursor in coordination chemistry. This guide has provided a detailed overview of its fundamental chemical and physical properties, with a focus on quantitative data and practical experimental protocols. The information and diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the safe and effective use of cobalt(II) bromide in a scientific setting.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Cobalt(II) bromide hexahydrate Exporter | Cobalt(II) bromide hexahydrate Exporting Company | Cobalt(II) bromide hexahydrate International Distributor [multichemexports.com]

- 3. Investigations for the determination of tin by flow injection hydride generation atomic-absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20180016156A1 - Production of crystallized cobalt (ii) chloride hexahydrate - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

Crystal Structure of Cobaltous Bromide Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of cobaltous bromide hexahydrate (CoBr₂·6H₂O). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state properties of this compound is essential.

Introduction

This compound hexahydrate is a hydrated inorganic salt that crystallizes as red-purple monoclinic prisms. Its structure and properties are of interest in various fields, including coordination chemistry, materials science, and as a precursor in the synthesis of other cobalt-containing compounds. This guide details the precise atomic arrangement within the crystal lattice, determined by single-crystal X-ray diffraction, and provides the necessary experimental protocols for its characterization.

Crystal Structure and Coordination Environment

The crystal structure of this compound hexahydrate is more accurately described as trans-tetraaquadibromocobalt(II) dihydrate, with the chemical formula [Co(H₂O)₄Br₂]·2H₂O. The cobalt(II) ion is octahedrally coordinated by four water molecules and two bromide ions. The four water molecules occupy the equatorial positions, while the two bromide ions are located at the axial positions in a trans configuration. The remaining two water molecules are not directly coordinated to the cobalt ion but are present as water of crystallization within the lattice, participating in a hydrogen-bonding network.

The coordination of the cobalt ion by four water molecules and two bromide ions results in a slightly distorted octahedral geometry. This arrangement is crucial in determining the magnetic and spectroscopic properties of the compound.

Crystallographic Data

The crystallographic data for this compound hexahydrate has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | |

| a | 10.92 Å |

| b | 7.16 Å |

| c | 6.80 Å |

| β | 124.4° |

| Volume | 438.2 ų |

| Z | 2 |

| Calculated Density | 2.48 g/cm³ |

| Coordination Geometry | Distorted Octahedral |

| Co-Br Bond Length | 2.61 Å |

| Co-O Bond Length | 2.08 Å (average) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of single crystals of this compound hexahydrate and their subsequent analysis by single-crystal X-ray diffraction.

Synthesis of Single Crystals

A representative method for the preparation of single crystals of this compound hexahydrate involves the slow evaporation of an aqueous solution.

Materials:

-

Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Beaker

-

Stirring rod

-

Hot plate/stirrer

-

Crystallization dish

-

Filter paper

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of cobalt(II) carbonate or cobalt(II) hydroxide to a beaker containing a calculated volume of 48% hydrobromic acid with constant stirring. The reaction is complete when the effervescence ceases (for carbonate) or the solid dissolves completely (for hydroxide).

-

Gently heat the resulting solution to ensure complete dissolution and to obtain a clear, pink solution.

-

Filter the warm solution to remove any insoluble impurities.

-

Transfer the filtrate to a clean crystallization dish.

-

Cover the dish with a piece of filter paper or perforated paraffin film to allow for slow evaporation of the solvent at room temperature.

-

Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, single crystals of this compound hexahydrate will form.

-

Once crystals of suitable size and quality have formed, carefully decant the mother liquor and collect the crystals.

-

Wash the crystals with a small amount of ice-cold deionized water and then dry them between two sheets of filter paper.

Synthesis workflow for this compound hexahydrate single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II or similar)

-

Mo Kα radiation (λ = 0.71073 Å)

-

Goniometer head

-

Microscope with polarizing filters

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope based on its size, shape, and optical clarity. The crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable temperature (typically 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects, as well as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Anhydrous Cobalt(II) Bromide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of anhydrous cobalt(II) bromide (CoBr₂), a versatile inorganic compound with significant applications in chemical synthesis and biomedical research. This document details its physicochemical properties, methods of preparation, and its utility as a catalyst in organic reactions. Furthermore, it explores its emerging role as a hypoxia-mimetic agent in cell biology, offering insights for professionals in drug development and cellular research. Detailed experimental protocols and data are presented to facilitate practical application and further investigation.

Introduction

Anhydrous cobalt(II) bromide is an inorganic salt that appears as a vibrant green crystalline solid.[1] It is recognized for its hygroscopic nature, readily converting to its hydrated forms upon exposure to moisture.[1] This compound is a valuable tool for researchers and scientists due to its catalytic activity in a variety of organic transformations and its ability to induce a hypoxic state in cellular models, which is crucial for studying various physiological and pathological processes, including cancer biology and ischemic diseases.

Physicochemical Properties

Anhydrous CoBr₂ possesses distinct physical and chemical properties that are essential for its application in various scientific domains. A summary of its key quantitative data is presented in Table 1.

| Property | Value | References |

| Molecular Formula | CoBr₂ | [1] |

| Molecular Weight | 218.74 g/mol | [1] |

| Appearance | Bright green crystalline solid | [1] |

| Density | 4.909 g/cm³ | [1] |

| Melting Point | 678 °C | [1] |

| Solubility in Water | 66.7 g/100 mL (59 °C) | [1] |

| 68.1 g/100 mL (97 °C) | [1] | |

| Solubility in Other Solvents | Soluble in ethanol, methanol, ether, and acetone | [1] |

Table 1: Physicochemical Properties of Anhydrous Cobalt(II) Bromide

Synthesis and Handling

Synthesis of Anhydrous CoBr₂

Anhydrous cobalt(II) bromide can be prepared through the dehydration of its hydrated forms. A common laboratory-scale synthesis involves the following steps:

-

Preparation of Hydrated Cobalt(II) Bromide: Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) can be synthesized by the reaction of cobalt(II) hydroxide with hydrobromic acid: Co(OH)₂ + 2HBr → CoBr₂·6H₂O[1]

-

Dehydration: The hydrated salt is then heated to produce the anhydrous form. This is a two-step process:

A logical workflow for the synthesis of anhydrous CoBr₂ is depicted in the diagram below.

Caption: Workflow for the synthesis of anhydrous CoBr₂.

Handling and Storage

Anhydrous CoBr₂ is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated area to prevent the absorption of moisture.[2] It is also classified as a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

Applications in Organic Synthesis

Anhydrous cobalt(II) bromide is a versatile catalyst in a range of organic reactions. It is particularly effective in forming carbon-carbon and carbon-heteroatom bonds.

Catalysis in Cross-Coupling Reactions

Complexes of CoBr₂ with ligands such as triphenylphosphine or 2,2'-bipyridine have been shown to be efficient catalysts for various cross-coupling reactions.[1][3] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Experimental Protocol: Cobalt-Catalyzed Conjugate Addition

The following is a representative protocol for the CoBr₂-catalyzed conjugate addition of an aryl halide to an activated olefin, a method valuable for the formation of carbon-carbon bonds.[3][4]

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add anhydrous CoBr₂ (5 mol%), 2,2'-bipyridine (5 mol%), and manganese powder (2 equivalents).

-

Addition of Reagents: To the tube, add the aryl halide (1 equivalent), the activated olefin (1.5 equivalents), and the appropriate solvent (e.g., anhydrous acetonitrile).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The catalytic cycle for this type of reaction is generally proposed to involve the formation of an organocobalt intermediate.

Caption: Proposed catalytic cycle for CoBr₂-mediated conjugate addition.

Role as a Hypoxia-Mimetic Agent

In the field of drug development and cell biology, cobalt salts, particularly cobalt(II) chloride (CoCl₂), are widely used to mimic hypoxic conditions in vitro.[5][6][7] While CoBr₂ is less commonly cited for this specific application, the underlying mechanism is expected to be similar due to the action of the Co²⁺ ion.

Mechanism of Hypoxia Induction

Under normal oxygen levels (normoxia), the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This leads to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for proteasomal degradation. In the presence of Co²⁺, the iron (Fe²⁺) cofactor of PHD enzymes is displaced, inhibiting their activity. This prevents HIF-1α hydroxylation and subsequent degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[8]

The signaling pathway for Co²⁺-induced hypoxia is illustrated below.

Caption: Signaling pathway of Co²⁺-induced hypoxia.

Experimental Protocol: Induction of Hypoxia in Cell Culture

The following protocol provides a general guideline for inducing a hypoxic response in cultured cells using a cobalt salt.

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Preparation of CoBr₂ Solution: Prepare a sterile stock solution of anhydrous CoBr₂ in a suitable solvent (e.g., sterile water or cell culture medium).

-

Treatment: Treat the cells with varying concentrations of CoBr₂ (e.g., 100-300 µM) for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Analysis: Following treatment, assess the hypoxic response by methods such as:

-

Western Blotting: Analyze the protein expression of HIF-1α and downstream targets like VEGF.

-

RT-qPCR: Measure the mRNA levels of hypoxia-inducible genes.

-

Cell-based Assays: Evaluate changes in cell viability, proliferation, or migration.

-

Conclusion

Anhydrous cobalt(II) bromide is a compound of significant interest to researchers in both chemistry and biology. Its utility as a catalyst in organic synthesis is well-established, enabling the efficient construction of complex molecules. Furthermore, its potential as a hypoxia-mimetic agent provides a valuable tool for investigating cellular responses to low-oxygen environments, with important implications for drug discovery and the understanding of various disease states. This guide provides a foundational understanding of the properties, synthesis, and applications of anhydrous CoBr₂, intended to support and inspire further scientific inquiry.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CoBr2(Bpy): An Efficient Catalyst for the Direct Conjugate Addition of Aryl Halides or Triflates onto Activated Olefins [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cobalt Chloride-induced Hypoxia Can Lead SKBR3 and HEK293T Cell Lines toward Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoxia-Mimetic CoCl2 Agent Enhances Pro-Angiogenic Activities in Ovine Amniotic Epithelial Cells-Derived Conditioned Medium - PMC [pmc.ncbi.nlm.nih.gov]

Dehydration of Cobaltous Bromide Hexahydrate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dehydration of cobaltous bromide hexahydrate (CoBr₂·6H₂O), a process of significant interest in various fields including catalysis, synthesis of advanced materials, and pharmaceutical development. This document details the thermal decomposition pathway, physical and structural properties of the different hydration states, and experimental protocols for characterization.

Introduction

This compound, or cobalt(II) bromide, is an inorganic compound that exists in several hydration states. The most common form is the hexahydrate, a red-purple crystalline solid.[1] Upon heating, it undergoes a stepwise dehydration to form intermediate hydrates and ultimately the anhydrous form, which is a vivid green solid.[2] Understanding and controlling this dehydration process is crucial for applications where the water content of the cobalt bromide complex is a critical parameter.

Physicochemical Properties and Dehydration Pathway

The dehydration of this compound hexahydrate proceeds through a two-step process, yielding the dihydrate and subsequently the anhydrous form. The key physical and thermal properties of these species are summarized in the tables below.

Table 1: Physicochemical Properties of Cobalt(II) Bromide Hydrates

| Property | Cobalt(II) Bromide Hexahydrate | Cobalt(II) Bromide Dihydrate | Anhydrous Cobalt(II) Bromide |

| Chemical Formula | CoBr₂·6H₂O | CoBr₂·2H₂O | CoBr₂ |

| Molar Mass | 326.83 g/mol [3] | 254.77 g/mol | 218.74 g/mol [2] |

| Appearance | Red-purple crystals[2] | Purple solid (inferred) | Bright green crystals[2] |

| Crystal Structure | Monoclinic, C2/m[4] | Not definitively found | Trigonal, P-3m1[5] |

Table 2: Thermal Dehydration Data for Cobalt(II) Bromide Hexahydrate

| Dehydration Step | Transition Temperature (°C) | Water Molecules Lost | Theoretical Mass Loss (%) |

| CoBr₂·6H₂O → CoBr₂·2H₂O | 100[2] | 4 | 22.03% |

| CoBr₂·2H₂O → CoBr₂ | 130[2] | 2 | 14.14% (of dihydrate mass) |

The dehydration process can be visually observed through the distinct color change from the red-purple of the hexahydrate to the green of the anhydrous form. This property is analogous to the well-known colorimetric humidity indication of cobalt(II) chloride.

Experimental Protocols

This section outlines the key experimental methodologies for the dehydration and characterization of this compound hexahydrate.

Thermal Dehydration for Synthesis of Anhydrous Cobalt(II) Bromide

Objective: To prepare anhydrous cobalt(II) bromide from cobalt(II) bromide hexahydrate.

Materials:

-

Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

-

Drying oven or furnace with temperature control

-

Porcelain or glass dish

-

Desiccator

Procedure:

-

Place a known quantity of cobalt(II) bromide hexahydrate in a clean, dry porcelain or glass dish.

-

Heat the sample in an oven at 100-110°C for 1-2 hours. This will drive off the first four molecules of water, resulting in the formation of cobalt(II) bromide dihydrate. The color will likely change from red-purple to a purple intermediate.

-

Increase the temperature to 130-140°C and maintain for an additional 1-2 hours to drive off the remaining two water molecules. The color of the solid should transition to a vibrant green, indicating the formation of anhydrous cobalt(II) bromide.[2]

-

Once the dehydration is complete, cool the anhydrous cobalt(II) bromide in a desiccator to prevent rehydration from atmospheric moisture.

Characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To quantitatively analyze the dehydration process by measuring mass loss and thermal events.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC.

Experimental Parameters (suggested):

-

Sample Mass: 5-10 mg of cobalt(II) bromide hexahydrate.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidation at higher temperatures.

-

Heating Rate: A linear heating rate of 5-10°C/min.

-

Temperature Range: Ambient to 200°C to observe both dehydration steps.

Data Analysis:

-

TGA Curve: The TGA thermogram will show two distinct mass loss steps corresponding to the loss of water molecules. The percentage mass loss for each step should be calculated and compared to the theoretical values in Table 2.

-

DSC Curve: The DSC curve will display endothermic peaks corresponding to the energy required for each dehydration step. The peak temperatures indicate the transition temperatures, and the integrated peak areas can be used to determine the enthalpy of dehydration.

Note: Specific TGA/DSC thermograms for cobalt(II) bromide hexahydrate are not widely available in the public literature. The protocol provided is a general method for the analysis of hydrated salts.

Visualizations

The following diagrams illustrate the dehydration pathway and a general experimental workflow for its characterization.

Caption: Dehydration pathway of this compound hexahydrate.

Caption: Experimental workflow for synthesis and characterization.

Spectroscopic and Structural Characterization

While detailed comparative spectroscopic data is scarce in the literature, the different hydration states can be distinguished using techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The presence and nature of water molecules are indicated by characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra. X-ray diffraction (XRD) is essential for confirming the crystal structure of each phase.

-

Cobalt(II) Bromide Hexahydrate ([Co(H₂O)₄Br₂]·2H₂O): The crystal structure is monoclinic, with the cobalt ion octahedrally coordinated to four water molecules and two bromide ions.[4] Two additional water molecules are present as lattice water.

-

Anhydrous Cobalt(II) Bromide (CoBr₂): This compound has a trigonal crystal structure.[5]

Note: Definitive crystal structure and comprehensive spectroscopic data for the dihydrate form were not found in the reviewed literature.

Conclusion

The dehydration of this compound hexahydrate is a well-defined, two-step thermal decomposition process that results in the formation of the dihydrate and subsequently the anhydrous form. This transformation is accompanied by a distinct color change from red-purple to green. While the transition temperatures are established, a comprehensive understanding of the process would be greatly enhanced by the availability of detailed TGA/DSC data and comparative spectroscopic analyses of all hydration states. The experimental protocols and structural information provided in this guide serve as a valuable resource for researchers and professionals working with this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 3. Cobalt bromide, hexahydrate | Br2CoH12O6 | CID 86641719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure of tetraaquacobalt(II) bromide dihydrate (cobalt bromide hexahydrate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mp-30033: CoBr2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]

Solubility of Cobaltous Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cobaltous bromide (CoBr₂) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is of interest. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and factors influencing solubility.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its use in various applications, including catalysis and synthesis. The following table summarizes the available quantitative data for the solubility of anhydrous this compound in several organic solvents. It is important to note that solubility is temperature-dependent.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Methanol | 30 | 58.6 | [1] |

| Ethanol | 20 | 77.1 | [1] |

Qualitative solubility information indicates that this compound is also soluble in acetone, methyl acetate, and ether.[2][3][4] The solutions of anhydrous this compound in ethanol, acetone, and methyl acetate are reported to be blue.[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental work and process development. Below are detailed protocols for two common methods for determining the solubility of this compound in organic solvents: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This method relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.

Materials:

-

Anhydrous this compound (CoBr₂)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Glass vials with screw caps

-

Pipettes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of anhydrous this compound to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation. The presence of undissolved solid at the bottom of the vials is necessary to confirm that the solution is saturated.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution to determine the mass of the solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 80-100 °C, depending on the solvent's boiling point).

-

Mass Determination: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved. This final mass corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL of solvent using the recorded masses and volumes.

UV-Vis Spectroscopic Method

This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Materials:

-

Anhydrous this compound (CoBr₂)

-

Organic solvent of interest

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of anhydrous this compound and dissolving it in a known volume of the organic solvent in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

Sample Withdrawal, Filtration, and Dilution:

-

Follow step 4 from the Gravimetric Method to obtain a clear, saturated solution.

-

Accurately pipette a small, known volume of the saturated solution into a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at that temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using both the gravimetric and UV-Vis spectroscopic methods.

Caption: General workflow for determining the solubility of this compound.

Factors Affecting Solubility

The solubility of this compound in organic solvents is influenced by several interrelated factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of this compound.

References

A Comprehensive Technical Guide to the Magnetic Susceptibility of Cobalt(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the magnetic properties of cobalt(II) bromide (CoBr₂), a compound of significant interest in various chemical and material science applications. This document outlines the fundamental magnetic characteristics of CoBr₂, presents detailed experimental methodologies for its magnetic susceptibility measurement, and offers a curated summary of its magnetic data.

Introduction to the Magnetism of Cobalt(II) Bromide

Cobalt(II) bromide is an inorganic compound that exists as a green crystalline solid in its anhydrous form.[1] The magnetic properties of CoBr₂ are primarily dictated by the electron configuration of the cobalt(II) ion. As a d⁷ metal ion, Co(II) complexes can exist in either high-spin or low-spin states, which significantly influences their magnetic behavior. In the case of cobalt(II) bromide, the cobalt ion is in a high-spin state, leading to the presence of unpaired electrons and thus paramagnetic character at room temperature.[2]

At lower temperatures, cobalt(II) bromide exhibits a transition to an antiferromagnetic state.[2] This behavior is a result of the magnetic moments of adjacent Co(II) ions aligning in an antiparallel fashion. The temperature at which this transition occurs is known as the Néel temperature. Theoretical studies suggest a transition temperature of approximately 100 K for a two-dimensional CoBr₂ monolayer.[3][4]

Quantitative Magnetic Data

The magnetic properties of cobalt(II) bromide have been investigated through various experimental and theoretical methods. The following table summarizes key quantitative data regarding its magnetic susceptibility and related parameters.

| Magnetic Parameter | Value | Method/Conditions | Reference |

| Molar Magnetic Susceptibility (χ) | +13000·10⁻⁶ cm³/mol | Room Temperature | [1] |

| Crystal Structure | Rhombohedral, P-3m1 | - | [1] |

| Magnetic Ordering | Antiferromagnetic | Low Temperature | [2] |

| Theoretical Transition Temperature (Tc) | ~100 K | DFT+U and DMFT calculations for monolayer | [3][4] |

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a solid sample like cobalt(II) bromide can be accomplished using several well-established techniques. The Gouy method is a classic and instructive technique, while SQUID (Superconducting Quantum Interference Device) magnetometry offers higher sensitivity and temperature control.

Gouy Method: A Detailed Protocol

The Gouy method is a straightforward and historically significant technique for measuring magnetic susceptibility. It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.[5][6][7]

Apparatus:

-

Gouy Balance (analytical balance with a hook for suspending the sample)

-

Electromagnet with a power supply

-

Gouy tube (a long, cylindrical tube of uniform cross-section)

-

Digital Gaussmeter

-

Calibrant (e.g., HgCo(SCN)₄)

-

Mortar and pestle

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Grind the anhydrous cobalt(II) bromide into a fine, uniform powder using a mortar and pestle. This ensures homogeneous packing in the Gouy tube.

-

Carefully pack the powdered sample into the Gouy tube to a known, uniform height. Ensure the packing is compact and free of air pockets.

-

-

Mass Measurements:

-

Weight of the empty tube (m₁): Weigh the clean, empty Gouy tube on the analytical balance.

-

Weight of the tube with sample (m₂): Weigh the Gouy tube containing the packed cobalt(II) bromide sample.

-

Mass of the sample (m): Calculate the mass of the sample by subtracting the weight of the empty tube from the weight of the filled tube (m = m₂ - m₁).

-

-

Gouy Balance Measurements:

-

Suspend the empty Gouy tube from the hook of the Gouy balance so that the bottom of the tube is positioned in the center of the magnetic field and the top is outside the field.

-

Reading of the empty tube without magnetic field (R₀): Record the balance reading for the empty tube with the electromagnet turned off.

-

Reading of the empty tube with magnetic field (R): Turn on the electromagnet to a specific, constant current and record the new balance reading.

-

Suspend the Gouy tube filled with the cobalt(II) bromide sample in the same position.

-

Reading of the filled tube without magnetic field (R'₀): Record the balance reading for the filled tube with the electromagnet turned off. This should correspond to the initial mass measurement.

-

Reading of the filled tube with magnetic field (R'): Apply the same magnetic field as before and record the new balance reading.

-

-

Calibration:

-

Repeat the entire procedure with a known calibrant, such as HgCo(SCN)₄, to determine the balance constant.

-

-

Calculations:

-

The mass susceptibility (χg) of the sample can be calculated using the change in apparent mass and the known susceptibility of the calibrant. The molar susceptibility (χm) is then obtained by multiplying the mass susceptibility by the molar mass of CoBr₂.

-

SQUID Magnetometry

For more precise and temperature-dependent measurements, SQUID magnetometry is the preferred method.[8][9]

General Procedure:

-

Sample Preparation: A small, accurately weighed amount of the powdered CoBr₂ sample (typically a few milligrams) is placed in a gelatin capsule or a similar sample holder.[9]

-

Mounting: The sample holder is mounted on the end of a sample rod.

-

Measurement: The sample is introduced into the SQUID magnetometer. The instrument measures the magnetic moment of the sample as a function of temperature and applied magnetic field.

-

Temperature-Dependent Susceptibility (χ vs. T): The magnetic moment is measured at a constant, low applied magnetic field while the temperature is varied.

-

Field-Dependent Magnetization (M vs. H): The magnetic moment is measured at a constant temperature while the applied magnetic field is swept through a range of values.

-

Visualizing Experimental and Logical Relationships

To clarify the workflow and the fundamental principles, the following diagrams are provided.

Caption: Workflow for Gouy Method Measurement.

Caption: Temperature-Dependent Magnetic Behavior of CoBr₂.

Conclusion

This technical guide has provided a detailed overview of the magnetic susceptibility of cobalt(II) bromide. The quantitative data presented in a structured format, along with the comprehensive experimental protocols, offer valuable resources for researchers and professionals in related fields. The provided diagrams visually summarize the experimental workflow and the fundamental magnetic properties of CoBr₂, facilitating a deeper understanding of this important inorganic compound. Further research utilizing advanced techniques like SQUID magnetometry will continue to refine our understanding of the complex magnetic behavior of cobalt(II) bromide and its potential applications.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Cobalt - Wikipedia [en.wikipedia.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. holmarc.com [holmarc.com]

- 7. Gouy balance - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

An In-depth Technical Guide to the Differences Between Cobaltous Bromide Anhydrous and Hydrate Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between the anhydrous and various hydrated forms of cobaltous bromide (CoBr₂). Understanding these distinctions is crucial for applications in chemical synthesis, catalysis, and materials science. This document details their physical and chemical properties, outlines relevant experimental protocols, and visualizes key transformations.

Core Physicochemical Properties: A Comparative Analysis

The primary distinction between anhydrous this compound and its hydrated counterparts lies in the presence of water molecules within the crystal lattice, known as water of crystallization. This structural difference leads to significant variations in their physical and chemical properties. The most common hydrated form is cobalt(II) bromide hexahydrate (CoBr₂·6H₂O).[1][2] Other forms, such as the dihydrate (CoBr₂·2H₂O), exist as intermediates during dehydration.[1][3]

The following table summarizes the key quantitative differences between the anhydrous and hexahydrate forms of this compound.

| Property | This compound Anhydrous | This compound Hexahydrate |

| Chemical Formula | CoBr₂[1] | CoBr₂·6H₂O[1][2] |

| Molecular Weight | 218.74 g/mol [1][4][5] | 326.74 g/mol (or 326.83 g/mol )[1][6][7] |

| Appearance | Bright green crystals[1][3] | Red-purple crystals[1][2][3] |

| Melting Point | 678 °C (1252 °F; 951 K)[1][3][8][9] | 47 °C (117.5 °F)[1][6][8][9] |

| Density | 4.909 g/cm³[1][3][8] | 2.46 g/cm³[1][3][6] |

| Crystal Structure | Rhombohedral, hP3[1][3] | The tetrahydrate form is molecular: trans-[CoBr₂(H₂O)₄][1] |

| Solubility in Water | 66.7 g/100 mL at 59 °C; 68.1 g/100 mL at 97 °C[1][3][9] | 113.2 g/100 mL at 20 °C[1][3][9] |

| Solubility in Other Solvents | Soluble in ethanol, methanol, acetone, and methyl acetate.[1][9][10][11] | Soluble in water and alcohol, forming pink solutions.[2] |

| Hygroscopicity | Highly hygroscopic; absorbs moisture from the air to form the hexahydrate.[1][9] | Less hygroscopic compared to the anhydrous form.[12] |

Experimental Protocols

Detailed methodologies for the preparation and transformation of this compound forms are essential for reproducible research.

This protocol describes the preparation of the hydrated form from cobalt hydroxide.

Objective: To synthesize cobalt(II) bromide hexahydrate (CoBr₂·6H₂O).

Reaction: Co(OH)₂ + 2HBr → CoBr₂·6H₂O[1][10]

Methodology:

-

In a fume hood, carefully add a stoichiometric amount of solid cobalt(II) hydroxide to a stirred solution of hydrobromic acid (HBr).

-

Continue stirring the mixture until the cobalt hydroxide has completely reacted. The solution will change color.

-

Gently heat the resulting solution to concentrate it, promoting crystallization upon cooling.

-

Allow the solution to cool to room temperature. Red-purple crystals of cobalt(II) bromide hexahydrate will form.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.

-

Dry the crystals in a desiccator at room temperature.

This protocol details the thermal conversion of the hexahydrate form to the anhydrous form.

Objective: To prepare anhydrous cobalt(II) bromide from its hexahydrate form.

Methodology:

-

Place a known quantity of cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) into a crucible or a suitable heating vessel.

-

Heat the sample to 100 °C. At this temperature, the hexahydrate loses four water molecules to form the purple dihydrate (CoBr₂·2H₂O).[1][10][11]

-

Reaction: CoBr₂·6H₂O → CoBr₂·2H₂O + 4H₂O

-

-

Increase the temperature to 130 °C. The dihydrate will lose the remaining two water molecules to yield the anhydrous form (CoBr₂), which appears as green crystals.[1]

-

Reaction: CoBr₂·2H₂O → CoBr₂ + 2H₂O

-

-

Once the conversion is complete (indicated by the color change to bright green), cool the anhydrous cobalt(II) bromide in a desiccator to prevent rehydration from atmospheric moisture.

This protocol is used for purifying cobalt(II) bromide hydrate.

Objective: To purify cobalt(II) bromide hydrate by removing soluble impurities.

Methodology:

-

Dissolve the impure cobalt(II) bromide hydrate in a minimum amount of hot water (approximately 1 mL of water per gram of solid).[10][11][13]

-

Once fully dissolved, place the solution in a desiccator and allow for partial evaporation of the solvent at room temperature.[10][11][13]

-

As the solution cools and the solvent evaporates, purified crystals of the hydrate will form.

-

Collect the crystals by filtration and dry them appropriately.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Thermal dehydration pathway of this compound.

Caption: Synthesis of cobalt(II) bromide hexahydrate.

Caption: Relationship between anhydrous and hydrated forms.

Applications and Significance

The different forms of this compound are not interchangeable in practice, and the choice between them depends on the specific application.

-

Anhydrous Cobalt(II) Bromide: Due to its hygroscopic nature, it is often used as a water scavenger or as a catalyst in reactions where the presence of water is undesirable.[1][10] It is a key catalyst in various organic syntheses.[14][15]

-

Cobalt(II) Bromide Hydrates: The hydrated forms, particularly the hexahydrate, are more commonly used as a source of cobalt(II) ions in aqueous solutions and for the synthesis of other cobalt compounds.[2][3][6] They serve as catalysts in numerous organic reactions, including C-C and C-heteroatom bond formations, polymerizations, and oxidations.[3][16][17] The distinct color change upon hydration also makes these compounds useful as moisture indicators.[3][12]

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Cobalt(II) bromide hexahydrate Exporter | Cobalt(II) bromide hexahydrate Exporting Company | Cobalt(II) bromide hexahydrate International Distributor [multichemexports.com]

- 3. buy Cobalt(II) bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 4. Cobalt(II) bromide hydrate - this compound hydrate [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Cobalt (II) Bromide Hexahydrate Chemical Manufacturer, Exporter [axiomchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Cobalt (II) Bromide, Anhydrous, 99.99% Pure | Noah Chemicals [store.noahchemicals.com]

- 9. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. COBALT(II) BROMIDE | 7789-43-7 [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. Hydrates - PCC Group Product Portal [products.pcc.eu]

- 13. COBALT(II) BROMIDE HYDRATE CAS#: 85017-77-2 [m.chemicalbook.com]

- 14. Cobalt(II) bromide, anhydrous, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. chemimpex.com [chemimpex.com]

- 16. COBALT(II) BROMIDE HYDRATE | 85017-77-2 [chemicalbook.com]

- 17. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

In-depth Technical Guide to the Physical Appearance of Cobalt(II) Bromide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and structural characteristics of cobalt(II) bromide (CoBr₂) polymorphs and its common hydrates. The information presented is intended to serve as a detailed reference for researchers in chemistry, materials science, and related fields.

Cobalt(II) bromide is an inorganic compound that exhibits polymorphism in its anhydrous state and forms several distinct crystalline hydrates, each with a unique physical appearance and crystal structure. Understanding these different forms is crucial for applications in catalysis, organic synthesis, and materials science.

Anhydrous Cobalt(II) Bromide (CoBr₂) Polymorphs

Anhydrous CoBr₂ is known to exist in at least two polymorphic forms, a low-temperature α-form and a high-temperature β-form, separated by a solid-state phase transition.

-

α-CoBr₂ (Low-Temperature Polymorph): This is the commonly encountered form of anhydrous cobalt(II) bromide at ambient conditions. It presents as bright green crystals .[1] The structure is a van der Waals crystal, consisting of stacked Br-Co-Br layers.[2]

-

β-CoBr₂ (High-Temperature Polymorph): Evidence from differential scanning calorimetry and conductometric measurements confirms a solid-state phase transition from the α-form to the β-form at 650 K (377 °C).[3][4] Detailed crystallographic data and the specific color for the β-polymorph are not extensively documented in readily available literature, but it is presumed to retain a greenish hue.

Hydrated Forms of Cobalt(II) Bromide

Cobalt(II) bromide is hygroscopic and readily forms several crystalline hydrates upon exposure to moisture.[5] These hydrates are distinct chemical compounds with different crystal structures and appearances from the anhydrous forms. The transitions between these hydrated forms and the anhydrous polymorph are reversible and primarily dependent on temperature.

-

Cobalt(II) Bromide Hexahydrate (CoBr₂·6H₂O): This is the most hydrated common form and appears as red-purple or reddish-violet crystalline powder .[1][6][7] Structurally, it is more accurately described as tetraaquacobalt(II) bromide dihydrate, with the formula [Co(H₂O)₄]Br₂·2H₂O.[8] In this structure, the cobalt ion is octahedrally coordinated by four water molecules and two bromide ions.[8]

-

Cobalt(II) Bromide Dihydrate (CoBr₂·2H₂O): Formed by heating the hexahydrate, the dihydrate is a purple or violet solid.[9] Its crystal structure consists of polymeric chains of cobalt and bromine atoms, which are linked by hydrogen bonds from the water molecules.

-

Cobalt(II) Bromide Tetrahydrate (CoBr₂·4H₂O): This hydrate is also known, with a molecular structure of trans-[CoBr₂(H₂O)₄].[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the known polymorphs and hydrates of cobalt(II) bromide for easy comparison.

Table 1: Physical Properties of CoBr₂ Polymorphs and Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Color | Density (g/cm³) | Melting Point (°C) |

| α-CoBr₂ | CoBr₂ | 218.74 | Bright Green | 4.909 | 678[1][5] |

| β-CoBr₂ | CoBr₂ | 218.74 | Not specified | Not specified | >377 |

| Hexahydrate | CoBr₂·6H₂O | 326.83[10] | Red-Purple | 2.46[1][5] | 47[1][5] |

| Dihydrate | CoBr₂·2H₂O | 254.77 | Purple | Not specified | Decomposes at 130°C[5] |

Table 2: Crystallographic Data for CoBr₂ Polymorphs and Hydrates

| Compound | Crystal System | Space Group | Lattice Parameters |

| α-CoBr₂ | Trigonal (Rhombohedral) | P-3m1 (No. 164) | a = 3.738 Å, c = 16.907 Å, α = β = 90°, γ = 120°[2][11] |

| β-CoBr₂ | Not specified | Not specified | Not specified |

| Hexahydrate | Monoclinic | C2/m | a = 11.0158 Å, b = 7.1694 Å, c = 6.9111 Å, β = 124.761°[8] |

| Dihydrate | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and transformation of CoBr₂ forms are crucial for obtaining phase-pure samples.

Synthesis of Cobalt(II) Bromide Hexahydrate (CoBr₂·6H₂O)

This protocol involves the reaction of a cobalt(II) source with hydrobromic acid.

-

Reactants: Cobalt(II) hydroxide (Co(OH)₂) or Cobalt(II) carbonate (CoCO₃) and 48% aqueous hydrobromic acid (HBr).

-

Procedure: a. In a fume hood, slowly add the cobalt(II) source to a stoichiometric amount of hydrobromic acid with constant stirring. The reaction is exothermic. b. Continue adding the cobalt source until the effervescence ceases (if using carbonate) or the solid is fully dissolved. c. Gently heat the resulting solution to ensure complete reaction and to concentrate the solution. d. Allow the solution to cool slowly to room temperature. Red-purple crystals of CoBr₂·6H₂O will precipitate. e. Isolate the crystals by filtration, wash with a small amount of ice-cold distilled water, and dry in a desiccator over a suitable drying agent.

Synthesis of Anhydrous Cobalt(II) Bromide (α-CoBr₂)

Anhydrous CoBr₂ can be prepared by direct synthesis or by dehydration of the hexahydrate.

Method 1: Dehydration of Hydrate

-

Starting Material: Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O).

-

Procedure: a. Place the CoBr₂·6H₂O crystals in a porcelain dish or crucible. b. Heat the sample gently in an oven or with a heating mantle. At approximately 100 °C, the hexahydrate loses four water molecules to form the purple dihydrate (CoBr₂·2H₂O).[5] c. Increase the temperature to 130 °C. The dihydrate will lose the remaining two water molecules to yield the bright green anhydrous α-CoBr₂.[5] d. For complete dehydration, the final product can be heated under vacuum. e. The resulting anhydrous CoBr₂ is highly hygroscopic and must be stored in a desiccator or under an inert atmosphere.

Method 2: Direct Synthesis from Elements

-

Reactants: High-purity cobalt metal powder and liquid bromine (Br₂).

-

Procedure (handle bromine with extreme caution in a fume hood): a. Place cobalt metal powder in a quartz tube within a tube furnace. b. Pass a stream of dry inert gas (e.g., argon) over the heated cobalt metal while slowly introducing bromine vapor. The bromine can be vaporized by gentle warming. c. The reaction of bromine on heated cobalt yields the green anhydrous salt.[6] d. After the reaction is complete, cool the tube under the inert gas stream to prevent rehydration from atmospheric moisture.

Visualizations

The following diagrams illustrate the relationships and experimental workflows associated with cobalt(II) bromide polymorphs.

Caption: Phase transitions of CoBr₂ hydrates and polymorphs.

References

- 1. buy Cobalt(II) bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure of tetraaquacobalt(II) bromide dihydrate (cobalt bromide hexahydrate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cobalt bromide, hexahydrate | Br2CoH12O6 | CID 86641719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

From Ancient Hues to Elemental Discovery: A Technical Guide to the Historical Discovery and Isolation of Cobalt Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt, a transition metal with the atomic number 27, has a rich and storied history intertwined with the development of pigments, glassmaking, and ultimately, the foundations of modern chemistry. Its compounds have been utilized for millennia to impart a brilliant blue hue to various materials, long before the element itself was identified. This technical guide provides an in-depth exploration of the historical discovery and isolation of cobalt and its compounds, with a focus on the key scientific breakthroughs and experimental methodologies that brought this element from obscurity to a cornerstone of materials science. The narrative begins with the ancient uses of cobalt-based pigments and culminates in the pioneering work of Georg Brandt and Louis Jacques Thénard, who isolated the metal and synthesized its signature blue pigment, respectively. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the historical context of elemental discovery and the evolution of chemical synthesis.

Historical Timeline of Cobalt Utilization and Discovery

Cobalt compounds have been employed for their vibrant blue color for thousands of years. Egyptian and Persian jewelry and sculptures from the third millennium BCE show evidence of cobalt-colored glass.[1] The famous blue and white porcelain of the Chinese Tang (618–907 AD) and Ming (1368–1644 AD) dynasties also owes its characteristic color to cobalt pigments.[1]

The name "cobalt" itself has a more recent and folkloric origin. In the 16th century, German miners in the Ore Mountains of Saxony encountered ores that, when smelted, released toxic arsenic-containing fumes and failed to yield the expected metals like copper or silver.[2] They attributed this misfortune to mischievous underground goblins or "kobolds," and thus the ore became known as "kobold ore."[2]

It was not until the 18th century that the true nature of this "goblin ore" was unveiled. The Swedish chemist Georg Brandt is credited with the discovery and isolation of cobalt as a new element around 1735.[1][3] Through a series of experiments, Brandt demonstrated that this new element, which he named cobalt, was responsible for the blue color in glass, a property previously attributed to bismuth.[1][3] This marked a significant moment in the history of chemistry, as cobalt was the first metal to be discovered since antiquity.[1]

Following Brandt's discovery, the 19th century saw further advancements in the development of cobalt compounds. In 1802, the French chemist Louis Jacques Thénard developed a synthetic cobalt blue pigment, now known as Thénard's blue, by heating cobalt oxide with alumina.[2] This provided a stable and brilliant blue pigment that became widely used by artists.

Quantitative Data of Historically Significant Cobalt Compounds

The following table summarizes the key quantitative data for cobalt and its historically important compounds.

| Compound/Element | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Color |

| Cobalt | Co | 58.93 | 1495 | 2927 | 8.90 | Silvery-gray |

| Cobalt(II) Oxide | CoO | 74.93 | ~1800-1935 | - | 6.44 | Olive green to reddish |

| Smalt | Potassium glass with CoO | Variable | ~1150 (production temp) | - | ~2.4-2.8 | Deep blue |

| Cobalt Aluminate (Thénard's Blue) | CoAl₂O₄ | 176.89 | ~1960 | - | ~4.23 | Intense blue |

Experimental Protocols

Isolation of Metallic Cobalt (Reconstructed Protocol of Georg Brandt, c. 1735)

While Georg Brandt's original publications lack the detailed step-by-step procedures common in modern scientific literature, a plausible experimental workflow can be reconstructed based on the chemical knowledge of the 18th century and his goal of separating cobalt from its common ore companions, bismuth and arsenic. The primary ore available to Brandt would have been smaltite (CoAs₂) or cobaltite (CoAsS), often found with bismuth-containing minerals.

Objective: To isolate a new metallic element from "kobold ore" and demonstrate its unique properties, distinguishing it from bismuth.

Materials:

-

Cobalt ore (e.g., smaltite or cobaltite)

-

Charcoal (as a reducing agent)

-

A strong acid (likely nitric acid, known as aqua fortis, or a mixture of nitric and hydrochloric acids, aqua regia)

-

A flux (such as potassium carbonate or borax)

-

Water

-

Crucibles, furnace, and other basic 18th-century laboratory equipment.

Methodology:

-

Roasting: The cobalt ore was first crushed into a fine powder. This powder was then roasted in a furnace with good ventilation. This crucial step was necessary to drive off the volatile and toxic arsenic as arsenic oxide fumes. The color of the ore would change as the arsenide converted to an oxide.

-

Reduction: The roasted ore, now primarily cobalt oxide (and other metal oxides), was mixed with a reducing agent like powdered charcoal and a flux. This mixture was placed in a crucible and heated intensely in a furnace. The carbon from the charcoal would reduce the cobalt oxide to metallic cobalt. The flux would help to separate impurities into a slag layer.

-

Acid Dissolution: The impure metallic cobalt obtained from the reduction was then treated with a strong acid, such as nitric acid. This would dissolve the cobalt and other metals present, like bismuth and any remaining iron, into their respective nitrate salts.

-

Selective Precipitation: This step was key to separating cobalt from bismuth.

-

The acidic solution containing the metal nitrates was diluted with a large volume of water. This would cause the bismuth to precipitate out as a white solid (bismuth subnitrate), a characteristic reaction that Brandt noted.

-

The remaining solution, now enriched in cobalt nitrate, was filtered to remove the bismuth precipitate.

-

-

Precipitation of Cobalt: To the filtered solution, an alkali (such as potassium carbonate) was added. This would cause the cobalt to precipitate out of the solution, likely as cobalt carbonate or hydroxide, which would appear as a colored solid.

-

Final Reduction to Metallic Cobalt: The precipitated cobalt compound was collected, dried, and then strongly heated with charcoal in a crucible to reduce it to a purer metallic cobalt.

Expected Observations and Confirmation: Brandt would have observed the formation of a brittle, silvery-gray metal that, unlike bismuth, did not readily form a white precipitate upon dilution of its nitric acid solution. He would have also noted its magnetic properties, another distinguishing feature from bismuth.

Production of Smalt (16th-18th Century)

Smalt is a cobalt-containing potassium glass that was ground into a pigment. Its production was a well-established industrial process by the 17th century.

Objective: To produce a blue glass pigment from cobalt ore.

Materials:

-

Roasted cobalt ore (providing cobalt oxide)

-

Quartz (silica)

-

Potassium carbonate (potash, acting as a flux)

-

Furnace, crucibles, water bath.

Methodology:

-

Preparation of Ingredients: Roasted cobalt ore was ground into a fine powder. Quartz was also finely ground.

-

Fusion: The powdered cobalt oxide, quartz, and potassium carbonate were thoroughly mixed. The exact proportions varied, but a typical mixture might contain roughly 1 part cobalt oxide, 2 parts potassium carbonate, and 6 parts quartz.

-

Melting: The mixture was placed in a crucible and heated in a furnace to a high temperature, around 1150°C, until it fused into a molten glass.[4]

-

Quenching: The molten blue glass was then poured into cold water. This rapid cooling, or quenching, shattered the glass into small, brittle fragments.

-

Grinding and Washing: The glass fragments were then ground into a fine powder, often using water-powered mills. The resulting powder was washed with water to remove soluble impurities and then dried. The fineness of the grind affected the intensity of the blue color.

Synthesis of Thénard's Blue (Cobalt Aluminate), c. 1802

Louis Jacques Thénard developed a more stable and vibrant blue pigment by chemically combining cobalt with alumina.

Objective: To synthesize a stable blue pigment from cobalt compounds and alumina.

Materials:

-

A cobalt salt (such as cobalt phosphate or cobalt arsenate, derived from cobalt ore)

-

Alumina (aluminum oxide, Al₂O₃) or a precursor like alum.

-

Furnace, crucibles.

Methodology:

-

Mixing of Reactants: A cobalt salt, such as cobalt phosphate, was intimately mixed with alumina.

-

Calcination: The mixture was placed in a crucible and heated strongly in a furnace to a temperature of about 1200°C.[5] At this high temperature, the compounds react to form cobalt aluminate (CoAl₂O₄), a chemically stable spinel structure.

-

Cooling and Grinding: After heating, the crucible was allowed to cool. The resulting solid mass of cobalt aluminate was then crushed and ground into a fine powder to be used as a pigment.

Signaling Pathways and Experimental Workflows

Caption: Reconstructed workflow for Georg Brandt's isolation of metallic cobalt.

Caption: Historical production process of smalt pigment.

Caption: Synthesis of Thénard's Blue (Cobalt Aluminate).

Conclusion